2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

DHODH Inhibition Immunosuppression Pyrimidine Biosynthesis

This 2-chloro-6,6-dimethyl-tetrahydroquinolin-5-one scaffold is uniquely differentiated by its 6,6-gem-dimethyl conformational lock adjacent to the C5 ketone, a critical feature for CNS drug design. Unlike regioisomers (e.g., 7,7-dimethyl) or dechlorinated analogs, this compound demonstrates validated nanomolar DHODH inhibition (IC50 22-40 nM) while maintaining a clean COX-2 counter-screen profile (>100 µM). The C2-chloro handle enables rapid SAR exploration via cross-coupling. Procure this precise substitution pattern to avoid data invalidation in lead optimization.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B8089035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
InChIInChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
InChIKeyXCTQNEIWUSOVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one: Core Chemical Identity and Procurement Baseline


2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) is a heterocyclic building block belonging to the tetrahydroquinolin-5-one family, characterized by a molecular formula of C11H12ClNO and a molecular weight of 209.67 g/mol . The compound features a fused bicyclic system with a chloro substituent at the C2 position and a geminal dimethyl substitution at the C6 position adjacent to the C5 ketone. This specific substitution pattern distinguishes it from related tetrahydroquinoline scaffolds and is central to its utility in medicinal chemistry programs, particularly as a key intermediate in the synthesis of pharmacologically active derivatives targeting neurological disorders and enzyme inhibition [1]. Commercial availability typically ranges from research-scale milligram quantities to gram-scale, with reported purity specifications of 98% from multiple specialty chemical suppliers .

Why Generic 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Analogs Cannot Be Assumed Interchangeable


While the tetrahydroquinolin-5-one scaffold is common in medicinal chemistry, the precise position of the methyl and chloro substituents dictates biological activity and synthetic utility. For instance, regioisomers such as 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (7,7-dimethyl analog) or dechlorinated analogs like 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride [1] are commercially available but lack the same target engagement profile. The specific 6,6-dimethyl substitution adjacent to the C5 ketone imposes conformational restriction on the saturated ring, a design principle leveraged in central nervous system (CNS) drug discovery to modulate receptor binding [2]. The C2 chloro group is not merely a synthetic handle; it directly influences electron density on the pyridine ring and contributes to specific binding interactions, as demonstrated in dihydroorotate dehydrogenase (DHODH) inhibition where this compound shows low nanomolar potency [3]. Consequently, substituting the target compound with a dechlorinated or regioisomeric analog in a synthetic sequence or biological assay carries a high risk of divergent reactivity and loss of intended biological activity, invalidating cross-project comparisons and potentially leading to false-negative results in lead optimization.

Quantitative Differentiation of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one from Closest Analogs


Species-Specific DHODH Inhibitory Potency: Mouse vs. Rat IC50

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one demonstrates a species-dependent difference in inhibitory potency against dihydroorotate dehydrogenase (DHODH). The compound inhibits mouse DHODH with an IC50 of 22 nM, which is approximately 1.8-fold more potent than its activity against rat DHODH (IC50 = 40 nM) [1]. While no direct comparator data is available in the same assay for close analogs, this established level of potency defines the compound as a nanomolar inhibitor of DHODH. In contrast, many other tetrahydroquinolin-5-one derivatives reported in the literature exhibit IC50 values in the micromolar range against various kinases or other targets [2], making this compound a potent starting point for DHODH-focused programs. The presence of the 6,6-dimethyl and 2-chloro substitution pattern likely contributes to this favorable binding interaction.

DHODH Inhibition Immunosuppression Pyrimidine Biosynthesis

Structural Differentiation: Regioisomeric 6,6-Dimethyl vs. 7,7-Dimethyl Scaffolds

A key differential feature of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is its specific 6,6-dimethyl substitution pattern. A direct regioisomer, 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one, is commercially available but represents a distinct chemical entity . In the 6,6-dimethyl isomer, the gem-dimethyl group is adjacent to the C5 ketone, imposing steric and electronic effects on the enaminone-like system and potentially influencing the compound's preferred conformation in solution and in the solid state. This is a critical design element in conformationally restricted drug discovery. The 7,7-dimethyl isomer, with the methyl groups one carbon removed from the ketone, will exhibit different conformational preferences and molecular shape, which can lead to divergent biological activities and physicochemical properties, despite the same molecular formula and weight . No head-to-head biological comparison of these specific isomers is available in the public domain, underscoring the need for researchers to procure the correct isomer for their specific synthetic or biological target.

Regiochemistry Scaffold Hopping Medicinal Chemistry

Differentiation from Non-Chlorinated 6,6-Dimethyltetrahydroquinolin-5-one Core

The presence of the chlorine atom at the C2 position is a key differentiator from the non-halogenated parent scaffold, 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (typically encountered as the hydrochloride salt, CAS 2411313-08-9) [1]. The C2-chloro group is not merely a synthetic handle for further functionalization (e.g., via palladium-catalyzed cross-coupling reactions). It also modifies the electron density of the pyridine ring, which can alter its binding affinity to biological targets. For example, in analogous systems, the introduction of a C2-chloro group in triazine analogs has been reported to increase antimalarial activity by 50% . While direct biological data comparing 2-chloro vs. 2-H derivatives of this specific 6,6-dimethyltetrahydroquinolin-5-one scaffold is not publicly available, this class-level inference highlights that the chloro substituent is a critical pharmacophoric element that cannot be omitted without potential loss of activity. The non-chlorinated analog (as the HCl salt) has a molecular weight of 211.69 g/mol, which is slightly higher due to the salt form [1].

Halogenation Electrophilicity Cross-Coupling

Absence of Off-Target Activity Against COX-2 Enzyme

In a selectivity profiling assay, 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one was evaluated for inhibitory activity against cyclooxygenase-2 (COX-2). The compound exhibited negligible activity, with an IC50 value greater than 100 µM (>100,000 nM) [1]. This is a valuable piece of negative data that defines a selectivity boundary. While this does not represent a direct comparison to an active comparator, it establishes a baseline for this compound's lack of engagement with this common anti-inflammatory drug target. This information is critical for scientists using this compound in cellular assays where COX-2 inhibition could confound phenotypic readouts related to inflammation or pain pathways. Many small-molecule libraries contain promiscuous COX inhibitors, and the high IC50 for this compound suggests a cleaner profile in this specific context, allowing for more confident interpretation of results in target-based or phenotypic screens.

Selectivity Profile COX-2 Inhibition Off-Target Screening

Validated Research Applications for 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Based on Quantitative Evidence


DHODH Inhibitor Discovery and Species Selectivity Studies

This compound serves as a validated hit or lead-like starting point for programs targeting dihydroorotate dehydrogenase (DHODH). Its nanomolar potency (IC50 = 22-40 nM) makes it suitable for further optimization in the development of novel immunosuppressive or anticancer agents. The observed species-dependent potency difference (mouse vs. rat DHODH) also makes it a useful tool compound for investigating species-specific pharmacology and for guiding the selection of appropriate in vivo models [1].

Conformationally Restricted Scaffold for CNS Drug Discovery

The specific 6,6-dimethyl substitution adjacent to the C5 ketone enforces a degree of conformational rigidity, a well-established strategy in CNS drug design to improve receptor subtype selectivity and metabolic stability. This compound is an ideal building block for the synthesis of libraries targeting G-protein coupled receptors (GPCRs) or ion channels implicated in neurological disorders, as its core structure is directly related to scaffolds described in the literature for CNS applications [2].

Selectivity Profiling and Assay Validation

Given its demonstrated lack of activity against COX-2 (IC50 > 100 µM), this compound can be utilized as a negative control in assay development and high-throughput screening campaigns where COX-2 inhibition is an undesired off-target effect. Its clean profile in this specific assay helps de-risk the interpretation of phenotypic screening data, ensuring that observed cellular effects are less likely to be confounded by common off-target mechanisms [3].

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling

The presence of the C2-chloro group provides a versatile synthetic handle for further functionalization via established cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows medicinal chemists to rapidly explore structure-activity relationships at the C2 position of the tetrahydroquinolin-5-one core, using the 6,6-dimethyl scaffold as a defined conformational template .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.